3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of bromophenyl and chlorophenyl groups attached to a pyrazolidinyl-oxadiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazolidine ring: This can be achieved by reacting 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazolidine ring.
Oxadiazole formation: The pyrazolidine intermediate is then reacted with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism by which 3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-ylmethanol: Similar structure with a pyrazole ring instead of an oxadiazole ring.
2-(3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: Another heterocyclic compound with similar pharmacophore features.
Uniqueness
3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole is unique due to its specific combination of bromophenyl and chlorophenyl groups attached to a pyrazolidinyl-oxadiazole core, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c18-12-5-1-11(2-6-12)16-21-17(24-23-16)14-9-20-22-15(14)10-3-7-13(19)8-4-10/h1-8,14-15,20,22H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPZRALTUCZPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.